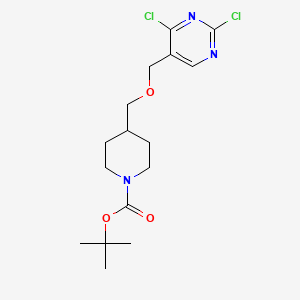tert-Butyl 4-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)piperidine-1-carboxylate
CAS No.: 1420844-25-2
Cat. No.: VC17206069
Molecular Formula: C16H23Cl2N3O3
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1420844-25-2 |
|---|---|
| Molecular Formula | C16H23Cl2N3O3 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H23Cl2N3O3/c1-16(2,3)24-15(22)21-6-4-11(5-7-21)9-23-10-12-8-19-14(18)20-13(12)17/h8,11H,4-7,9-10H2,1-3H3 |
| Standard InChI Key | WWKNINFIGVRRIU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CN=C(N=C2Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates three critical moieties:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances solubility and provides a scaffold for functionalization.
-
tert-Butyl carbamate (Boc) group: A protective group that stabilizes the piperidine nitrogen during synthetic processes, later removable under acidic conditions .
-
2,4-Dichloropyrimidin-5-yl methoxymethyl group: A chlorinated pyrimidine derivative linked via a methoxymethyl bridge, contributing to electrophilic reactivity and potential bioactivity .
The spatial arrangement of these groups enables selective interactions with enzymes and receptors, particularly in kinase inhibition and nucleoside analog synthesis .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄Cl₂N₄O₂ | |
| Molecular Weight | 375.3 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Stability | Hydrolytically sensitive (ester group) | Inferred |
The absence of reported melting/boiling points suggests further experimental characterization is needed. The Boc group’s labile nature implies sensitivity to acidic or basic conditions, necessitating careful handling during synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous compounds in patents :
-
Piperidine Protection:
Piperidine is protected with a Boc group using di-tert-butyl dicarbonate under basic conditions, yielding tert-butyl piperidine-1-carboxylate . -
Side-Chain Functionalization:
The piperidine ring’s 4-position is alkylated with a chloromethyl ether derivative, introducing the methoxymethyl group. This step often employs Williamson ether synthesis . -
Pyrimidine Coupling:
A Suzuki-Miyaura or nucleophilic aromatic substitution reaction attaches the 2,4-dichloropyrimidine moiety to the methoxymethyl linker . -
Deprotection (Optional):
The Boc group may be removed using trifluoroacetic acid to generate a free amine for further derivatization .
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the pyrimidine’s 5-position requires precise control of reaction conditions .
-
Steric Hindrance: The tert-butyl group may slow reactions at the piperidine nitrogen, necessitating elevated temperatures or catalysts .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s modular design allows diversification at three sites:
-
Piperidine ring: Modifications alter pharmacokinetics (e.g., bioavailability).
-
Boc group: Swapping with other protective groups (e.g., Fmoc) enables solid-phase peptide synthesis .
-
Pyrimidine moiety: Substituting chlorine atoms with amino or alkoxy groups tunes electronic properties for target specificity .
Case Study: PI3Kδ Inhibitor Development
A patent by AU2013347539B2 discloses purine inhibitors where tert-butyl piperidine derivatives improve solubility and target affinity . Replacing purine with dichloropyrimidine in this compound could yield analogs with enhanced metabolic stability.
Comparative Analysis With Analogous Compounds
The dichloropyrimidine group in the subject compound offers distinct electronic effects compared to purines, potentially reducing off-target interactions .
Future Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery, minimizing systemic toxicity .
Computational Modeling
Molecular dynamics simulations could predict binding modes to PI3Kδ or viral polymerases, guiding rational design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume